Bromoacetamido-PEG4-azide

Description

BenchChem offers high-quality Bromoacetamido-PEG4-azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bromoacetamido-PEG4-azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H23BrN4O5 |

|---|---|

Molecular Weight |

383.24 g/mol |

IUPAC Name |

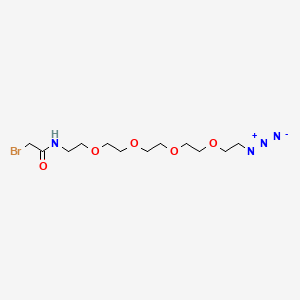

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-bromoacetamide |

InChI |

InChI=1S/C12H23BrN4O5/c13-11-12(18)15-1-3-19-5-7-21-9-10-22-8-6-20-4-2-16-17-14/h1-11H2,(H,15,18) |

InChI Key |

ORSKDPOKNPSXDH-UHFFFAOYSA-N |

Canonical SMILES |

C(COCCOCCOCCOCCN=[N+]=[N-])NC(=O)CBr |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Heterobifunctional PEG Linkers for Cysteine Modification

Executive Summary: The Shift to Site-Specificity

In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the era of stochastic lysine conjugation is ending. Random conjugation yields heterogeneous mixtures with varying Drug-to-Antibody Ratios (DAR), leading to unpredictable pharmacokinetics (PK) and therapeutic windows.

Cysteine modification using heterobifunctional PEG linkers represents the current gold standard for site-specific bioconjugation. By targeting reduced interchain disulfides or engineered cysteine residues (e.g., THIOMAB™), researchers can achieve precise stoichiometry. However, the stability of the resulting thioether bond—specifically the retro-Michael addition of maleimides—remains a critical failure point in plasma circulation. This guide details the mechanistic causality of these reactions and provides a self-validating protocol to ensure conjugate integrity.

The Core Chemistry: Mechanisms & Causality

The Maleimide-Thiol Reaction (The Workhorse)

The maleimide group reacts with thiols (sulfhydryls) via a Michael addition reaction to form a stable thiosuccinimide ring.[1]

-

Specificity Window: The reaction is highly chemoselective for thiols at pH 6.5–7.5 .[2][3][4]

-

The Causality of pH: At pH > 7.5, the reaction rate of maleimides with primary amines (lysine

-amino groups) increases significantly (approx.

The Instability Paradox: Retro-Michael Addition

While often termed "stable," the thiosuccinimide ring is reversible. In plasma, the conjugate can undergo a retro-Michael reaction , regenerating the free maleimide and thiol. The released maleimide-payload can then transfer to albumin (which has a free cysteine at Cys34), leading to off-target toxicity.

The Solution: Ring Hydrolysis Stability is achieved by forcing the hydrolysis of the thiosuccinimide ring into a succinamic acid derivative.[2] This ring-opened form is chemically inert and cannot undergo retro-Michael elimination.

Alternative: Pyridyl Disulfides (Cleavable)

Pyridyl disulfides (PDS) react via thiol-disulfide exchange.

-

Mechanism: The target thiol attacks the disulfide, displacing pyridine-2-thione.[5]

-

Application: Used when the payload must be released in the reducing environment of the cytosol (e.g., intracellular drug delivery).

-

Validation: The release of pyridine-2-thione can be monitored at 343 nm (molar extinction coefficient

), allowing real-time quantification of conjugation efficiency.

Visualization: Reaction Pathways[1]

The following diagram illustrates the critical divergence between stable conjugation (Hydrolysis) and payload loss (Retro-Michael).

Caption: The bifurcation of maleimide stability. Hydrolysis (Green) locks the conjugate, while Retro-Michael (Red) leads to payload loss.

Strategic Linker Selection

Selecting the correct heterobifunctional PEG depends on the "Other End" chemistry and the required pharmacokinetics.

| Feature | Maleimide (Standard) | Self-Hydrolyzing Maleimide | Vinyl Sulfone | Pyridyl Disulfide |

| Reaction pH | 6.5 – 7.5 | 7.0 – 7.5 | 7.0 – 8.5 | 6.0 – 8.0 |

| Kinetics | Fast (mins to hours) | Fast | Slow (hours to overnight) | Moderate |

| Stability | Moderate (Reversible) | High (Irreversible after hydrolysis) | High (Irreversible) | Cleavable (Reducible) |

| Byproduct | None | None | None | Pyridine-2-thione |

| Use Case | General Conjugation | ADCs requiring high plasma stability | Permanent surface immobilization | Intracellular drug release |

Master Protocol: Cysteine Conjugation

This protocol assumes a Maleimide-PEG-NHS linker strategy, where the NHS end has already been conjugated to a payload or is being used in a heterobifunctional cross-linking workflow.

Phase 1: Protein Reduction (The Critical Setup)

Native disulfides must be reduced to free thiols.[4]

-

Reagent Choice: Use TCEP (Tris(2-carboxyethyl)phosphine) over DTT.[4][6]

-

Reasoning: TCEP is stable, non-volatile, and crucially, does not react with maleimides at acidic/neutral pH. DTT contains thiols and must be removed before adding the maleimide linker, or it will quench the reaction immediately [1].

-

Step-by-Step:

-

Buffer Prep: Prepare Conjugation Buffer (PBS, pH 7.2, 5mM EDTA).

-

Note: EDTA chelates divalent metals that catalyze disulfide oxidation.

-

-

Reduction: Add TCEP (2–10 molar equivalents per disulfide) to the protein.

-

Incubation: 30–60 minutes at Room Temperature (RT).

-

Desalting (Conditional): If using DTT, you must desalt using a Zeba spin column or dialysis. If using TCEP at low equivalents (<5x), desalting is optional but recommended for purity.

Phase 2: Conjugation (The Reaction)

-

Linker Solubilization: Dissolve the Maleimide-PEG-X linker in dry DMSO or DMA.

-

Caution: Maleimides hydrolyze in water.[7] Do not store aqueous stocks.

-

-

Mixing: Add the linker to the reduced protein solution.

-

Ratio: Typically 10–20 molar excess of linker over thiol groups.

-

Solvent Check: Keep final organic solvent concentration <10% (v/v) to prevent protein precipitation.

-

-

Incubation: 2 hours at RT or Overnight at 4°C.

-

Validation: Monitor consumption of free thiols using Ellman’s Reagent (DTNB) if needed.

-

Phase 3: Post-Conjugation Stabilization (The "Lock")

Crucial for ADCs: To prevent the Retro-Michael pathway described in Section 2.2.

-

pH Adjustment: Slowly adjust pH to 8.5–9.0 using 1M Tris (pH 9.0).

-

Incubation: Incubate for 1 hour at 37°C.

-

Quenching: Add excess N-Acetylcysteine or Beta-Mercaptoethanol to quench unreacted maleimides.

Phase 4: Purification

Remove excess PEG linker via Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Experimental Workflow Diagram

Caption: Self-validating workflow ensuring reduction, specific conjugation, and post-reaction stabilization.

Troubleshooting & Characterization

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield | Incomplete reduction or TCEP/DTT interference. | Ensure TCEP is fresh. If using DTT, verify complete removal via desalting. |

| Precipitation | Hydrophobic payload or high organic solvent. | Use a longer PEG spacer (PEG12 or PEG24) to mask hydrophobicity. Keep DMSO <10%. |

| Heterogeneity (High MW species) | Non-specific amine coupling. | Check pH. If pH > 7.5 during conjugation, maleimides react with lysines.[2][7] Maintain pH 7.0–7.2. |

| Loss of Payload in Plasma | Retro-Michael exchange. | Implement the Phase 3 Stabilization step (Ring Hydrolysis) or switch to self-hydrolyzing maleimides. |

References

-

Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. [Link]

-

Pasut, G., et al. (2021). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.[10][11] Journal of Controlled Release. [Link]

Sources

- 1. communities.springernature.com [communities.springernature.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mstechno.co.jp [mstechno.co.jp]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 9. DTT vs. TCEP: Unraveling the Nuances of Protein Reduction - Oreate AI Blog [oreateai.com]

- 10. labinsights.nl [labinsights.nl]

- 11. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide: Choosing Between Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide for Thiol-Specific Bioconjugation

Executive Summary

In the landscape of bioconjugation, particularly for applications in drug development and proteomics, the precise and stable linkage of molecules is paramount.[1] Heterobifunctional linkers, such as Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide, are indispensable tools for covalently modifying proteins at cysteine residues. Both linkers feature a thiol-reactive group at one end, a flexible PEG4 spacer, and a bioorthogonal azide handle for subsequent "click" chemistry. However, the choice between the bromoacetamide and maleimide reactive groups is a critical decision point dictated by the specific experimental goals, as they differ significantly in reactivity, selectivity, and the stability of the resulting conjugate.[2]

This guide provides an in-depth comparison to equip researchers with the knowledge to select the optimal reagent. Maleimide-PEG4-azide offers rapid reaction kinetics at near-neutral pH but forms a thiosuccinimide bond that can be reversible under certain physiological conditions.[][4] In contrast, Bromoacetamido-PEG4-azide reacts more slowly and at a slightly more basic pH but forms a highly stable, irreversible thioether bond, offering superior long-term stability for in vivo applications.[][5]

Introduction: The Role of Heterobifunctional PEG Linkers

The ability to selectively connect different molecular entities—such as a monoclonal antibody and a cytotoxic drug to form an Antibody-Drug Conjugate (ADC)—is a cornerstone of modern therapeutics.[6] Heterobifunctional PEG linkers are specialized chemical tools designed for this purpose.[1] They consist of three key components:

-

Two different reactive end groups: This allows for the sequential and controlled conjugation of two distinct molecules. In this case, one end is thiol-reactive (bromoacetamide or maleimide), and the other is an azide.

-

A Polyethylene Glycol (PEG) spacer: The PEG chain enhances the solubility of hydrophobic molecules, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules.[7][8]

-

A Bioorthogonal Handle (Azide): The azide group does not react with native biological functionalities.[9] It serves as a "click" chemistry handle for highly specific and efficient ligation to a molecule containing a complementary alkyne group.[10]

A Tale of Two Thiol Chemistries: Bromoacetamide vs. Maleimide

The core difference between these two linkers lies in the chemistry of their thiol-reactive groups. The choice impacts reaction speed, required conditions, and, most critically, the stability of the final bioconjugate.

The Maleimide Group: Fast but Potentially Fleeting

The maleimide group is arguably the most widely used functionality for cysteine modification due to its rapid and highly selective reaction at near-neutral pH.[11]

Reaction Mechanism: Maleimides react with thiols via a Michael addition reaction, where the nucleophilic thiol attacks one of the double-bonded carbons of the maleimide ring. This forms a stable thiosuccinimide linkage.[12]

Kinetics and pH Dependence: The reaction is most efficient and specific at a pH of 6.5-7.5 .[] Within this range, the reaction with thiols is approximately 1,000 times faster than with amines.[11] Above pH 7.5, the rate of maleimide hydrolysis increases significantly, and reactivity towards primary amines becomes more competitive.[13] Studies have shown that at pH 6.5, maleimides can react with thiols at a rate that is 2-3 orders of magnitude faster than bromoacetyl groups.[14][15][16]

Specificity and Side Reactions:

-

Primary Target: Cysteine thiols.[17]

-

Hydrolysis: The maleimide ring can be opened by hydrolysis, especially at pH > 7.5, forming an unreactive maleamic acid.[13]

-

Amine Reactivity: At pH > 8.5, reactivity with lysine residues can occur.[17]

-

Thiazine Rearrangement: When conjugating to a peptide with an unprotected N-terminal cysteine, the N-terminal amine can attack the newly formed succinimide ring, leading to a rearranged thiazine structure.[12][18]

Stability of the Conjugate: The thiosuccinimide bond, while generally stable, can undergo a retro-Michael reaction , especially in the presence of other thiols like glutathione in vivo.[19][20] This can lead to deconjugation and "payload migration," where the linker-drug complex is transferred to other proteins, such as serum albumin.[21] This potential instability is a significant consideration for in vivo applications requiring long-term stability.[4][22]

The Bromoacetamide Group: Slower but Steadfast

The bromoacetamide group is a classic haloacetyl reagent that provides an alternative, highly stable method for cysteine modification.

Reaction Mechanism: Bromoacetamide reacts with thiols via a nucleophilic substitution (SN2) reaction. The thiolate anion (the deprotonated form of the thiol) acts as the nucleophile, attacking the carbon atom bearing the bromine and displacing it to form an irreversible thioether bond.[5]

Kinetics and pH Dependence: The reaction rate is highly dependent on the pH because the reactive species is the thiolate anion.[14] The optimal pH range is 7.5-9.0 , which is necessary to deprotonate a significant fraction of the cysteine thiols (pKa ~8.3-8.6).[5] The reaction is generally slower than the maleimide reaction.[14][21]

Specificity and Side Reactions:

-

Primary Target: Cysteine thiols.[5]

-

Off-Target Reactions: While highly selective for thiols, side reactions can occur under non-optimal conditions.

-

Histidine: The imidazole side chain can be alkylated, with reactivity increasing above pH 6.[5]

-

Lysine: The ε-amino group can react, but this is typically much slower and only becomes significant at pH > 9.0.[5]

-

Methionine: The thioether side chain can be alkylated, particularly with prolonged reaction times or high reagent concentrations.[5]

-

Stability of the Conjugate: The thioether bond formed by the bromoacetamide reaction is highly stable and considered practically irreversible under physiological conditions.[2][][5] This makes it a superior choice for applications where long-term stability of the conjugate is critical, such as in the development of ADCs intended for prolonged circulation.[]

Comparative Analysis: Making the Right Choice

| Feature | Maleimide-PEG4-azide | Bromoacetamido-PEG4-azide |

| Reaction Mechanism | Michael Addition[12] | Nucleophilic Substitution (SN2)[5] |

| Optimal pH | 6.5 - 7.5[][13] | 7.5 - 9.0[5][14] |

| Reaction Rate | Very Fast (100-1000 M⁻¹s⁻¹)[15] | Moderate (0.6-10 M⁻¹s⁻¹)[14] |

| Bond Formed | Thiosuccinimide | Thioether[5] |

| Bond Stability | Reversible (susceptible to retro-Michael reaction)[4][19] | Irreversible and Highly Stable[2][][5] |

| Key Side Reactions | Hydrolysis, Thiazine Rearrangement (N-term Cys)[12][13] | Alkylation of Histidine, Lysine, Methionine[5] |

| Primary Advantage | Rapid kinetics at neutral pH. | Exceptional conjugate stability.[2] |

| Primary Disadvantage | Potential for in vivo instability and payload migration.[21] | Slower reaction rate and requires slightly basic pH.[21] |

When to Choose Maleimide-PEG4-azide:

-

Speed is critical: For applications where rapid conjugation is necessary.

-

Mild pH is required: When the biomolecule is sensitive to pH values above 7.5.

-

In vitro applications: When long-term stability in the presence of endogenous thiols is not a concern.

-

N-terminal cysteine is absent or protected: To avoid the thiazine rearrangement side reaction.[13]

When to Choose Bromoacetamido-PEG4-azide:

-

High stability is paramount: For in vivo applications like ADCs, where premature drug release must be avoided.[]

-

Irreversible linkage is desired: For creating permanent, stable bioconjugates.[2]

-

The biomolecule is stable at pH 7.5-9.0.

-

Slightly longer reaction times are acceptable.

Visualizing the Reactions

The following diagrams illustrate the fundamental chemical transformations involved in the conjugation of each linker to a protein's cysteine residue.

Caption: Reaction of Maleimide-PEG4-azide with a protein thiol.

Caption: Reaction of Bromoacetamido-PEG4-azide with a protein thiolate.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with Maleimide-PEG4-azide

This protocol provides a general workflow for labeling a protein containing free cysteine residues.

1. Materials and Reagent Preparation

-

Protein Sample: Dissolve protein at 1-5 mg/mL in a sulfhydryl-free reaction buffer.

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.0. It is critical to include 5-10 mM EDTA to prevent oxidation of thiols to disulfide bonds.[23] Avoid buffers containing thiols (e.g., DTT, β-mercaptoethanol).[5]

-

Reducing Agent (Optional): 10 mM TCEP (tris(2-carboxyethyl)phosphine) solution. TCEP is recommended as it does not contain a free thiol and does not need to be removed prior to conjugation.[13]

-

Maleimide-PEG4-azide Stock Solution: Prepare a 10 mM stock solution fresh in an anhydrous, water-miscible solvent like DMSO or DMF.[13]

2. Experimental Workflow

Caption: Workflow for protein conjugation using Maleimide-PEG4-azide.

3. Step-by-Step Methodology

-

Protein Preparation: Dissolve the protein in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, add TCEP to a final concentration of ~10-fold molar excess over the protein and incubate for 30 minutes at room temperature.[24]

-

Conjugation: While gently stirring, add a 10- to 20-fold molar excess of the freshly prepared Maleimide-PEG4-azide stock solution to the protein solution.[13][23] Ensure the final concentration of organic solvent (DMSO/DMF) is typically below 10% to avoid protein precipitation.[23]

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.[25] The optimal time may need to be determined empirically.

-

Purification: Remove the excess, unreacted maleimide reagent by spin desalting, dialysis, or size-exclusion chromatography.[23]

-

Characterization & Storage: Confirm successful conjugation and estimate the degree of labeling (DOL) using SDS-PAGE and/or mass spectrometry. Store the purified conjugate under conditions optimal for the parent protein, typically at 4°C or -20°C with a cryoprotectant.[24]

Protocol 2: General Procedure for Protein Labeling with Bromoacetamido-PEG4-azide

This protocol is similar but adjusted for the different reaction conditions required by the bromoacetamide group.

1. Materials and Reagent Preparation

-

Protein Sample: Dissolve protein at 1-5 mg/mL in a reaction buffer.

-

Reaction Buffer: A buffer that maintains a pH of 7.5-8.5, such as Tris or HEPES. Include 5-10 mM EDTA.

-

Reducing Agent (Optional): As described for the maleimide protocol.

-

Bromoacetamido-PEG4-azide Stock Solution: Prepare a 10-20 mM stock solution fresh in an anhydrous, water-miscible solvent like DMSO or DMF.

2. Step-by-Step Methodology

-

Protein Preparation: Prepare the protein in the Reaction Buffer (pH 7.5-8.5). If reduction is needed, follow the same procedure as for the maleimide protocol.

-

Conjugation: Add a 10- to 20-fold molar excess of the Bromoacetamido-PEG4-azide stock solution to the protein solution.

-

Incubation: Incubate the reaction in the dark for 2-12 hours at room temperature. Reaction progress can be monitored over time to determine the optimal endpoint.

-

Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, like β-mercaptoethanol or DTT, to consume any excess bromoacetamide reagent.

-

Purification: Purify the conjugate using spin desalting, dialysis, or chromatography to remove excess linker and quenching reagents.

-

Characterization & Storage: Analyze and store the conjugate as described in the maleimide protocol.

The Azide Handle: A Gateway to Click Chemistry

Both Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide yield a protein conjugate functionalized with an azide group. This azide is a bioorthogonal handle, ready for a subsequent, highly specific "click" reaction with an alkyne-modified molecule. This two-step strategy is exceptionally powerful for building complex bioconjugates.[9]

The most common click reactions are:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Highly efficient but requires a copper catalyst, which can be toxic to living cells, making it ideal for in vitro applications.[9]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses a strained cyclooctyne. It is less toxic and well-suited for both in vitro and in vivo systems.[9]

Conclusion

The selection between Bromoacetamido-PEG4-azide and Maleimide-PEG4-azide is a strategic decision based on a trade-off between reaction speed and conjugate stability. Maleimide-PEG4-azide offers the advantage of rapid conjugation under mild, near-neutral pH conditions, making it suitable for many in vitro applications. However, the potential for the resulting thiosuccinimide bond to reverse in the presence of endogenous thiols is a critical liability for therapeutics requiring long-term in vivo stability. For such applications, Bromoacetamido-PEG4-azide is the superior choice. Although it reacts more slowly and at a slightly higher pH, it forms an exceptionally stable and irreversible thioether bond, ensuring the integrity of the bioconjugate in demanding biological environments.[][5] Understanding these core chemical differences is essential for designing robust and effective bioconjugates for research, diagnostics, and drug development.

References

- The Versatile Role of Heterobifunctional PEG Linkers in Modern Research: A Technical Guide. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHflOG_L6QjwgxWU_hdopbYFd2k2mJgnETpq1x0Dk496IGcAh8jA_69a5ilTToqwiseWMYghrAH4cTmE5l7FS_uJQeFgRavEGfwrLXJ-4HM0SabUlc4dxfZra1GvJs_9YSQ3xqWxlsmF5lxfFmcSZtWurKvU3dhKzmUrgF1gdnZN3Z_2vM1BH9JkStNq3YyMhiaoL31hJszIg8yh6Y8UVtBJLONLKksMtrLfSuX-pKgsa9XnQMn3Q==

- A Comparative Guide to the Kinetic Analysis of Bromoacetyl Chloride and Thiol Reactions. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl_2VmpUUPPyeQs_79zSzJULOo1T2re2qRuW9MPXTXoPhJ8KNk4YzEWLuogIs8gLbD8N7Y5E7yvr6guP__dB0jQS8gdnYBBFaU-DrZu9nY7FjYMA8BG3r-FM7jvnbcXQsd6IJJBZcg_7SYepWvZL9yoKS59fqCGj-JSBBPjbMlJrlHioWHUgGvUPE-go3Fm4epFitMChJekuqaMtXnZTxhwjHpzEFOIEQW6P7t68Gt7sIzfDQ=

- A Comparative Guide to the Stability of Oxime vs. Thioether Bonds in Bioconjugates. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKW1xZckujpd5u6wixvKb5JFUvLzPa1_yWWt6fWhBnKa0T0QXLv78vstaO9FNvfCfCsu_HSiCt1iU7ebslnc9X837lNQWEQ3JlBWSuVt84H2jJV9UVoqd4mUjT0vnjaTLPON_YHqcigM3LHi0nl8TRzIc4MeH5VQ5sgw5c0cGe9MZXCAhtbNI0Q5kCasjJYce3GASW8MTdPOUx1J94bU3b8qpSYzxi1fwVg2tkhUw=

- A Comparative Guide to the Cross-Reactivity of 2-Bromoacetamide and N-ethylmaleimide. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-YrkwTXPez4KlOOtlpEu5iL1ftpImOgW7HUHWvX-28sOVmiFNfWJNLPfD8-hYVdrslsMJH09cv68ABgmJiGLV6y5krh8mceIhCnzgOxdlJ48ZVSGXeCrblqDmMVGCIr8av9aXNCC2sReYmXbyevwOLJekEeNOFAYHChbLZVZ6QSUTIps6GsuU2OJ9-EnW04vFjnGk2NOLvzYS2OXJnzIeWyTrYvqmwfcQmX8jLEVcwp8=

- Azido-PEG3-Maleimide Kit. (n.d.). Click Chemistry Tools. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI6jdY8I0UsYp0-wpgbCpdR1Jdnzkisamol6dZCqlVnJW5CuIOF5vyg78HKGLlyVGhjQnQ-vYuAD6CU7I6wJ_cQJaGv0QD-xMyHuOoq8utqoXqLYUX2QaruwZrKtitynZjjZa7GjZTcaaK4oaJDmU2prXomtM1ZydFHYZGL9ItTkjiBXesdq8rtq9IRQ==

- Side reactions of bromoacetamide group in bioconjugation. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvldPf1h53udDyvF2fR-BoXUm6RtecP3_5fM2_4Gm3-sB_MsEVMIUtpihxbKAKhCxO4I2M4_APBb657UJUTEiVi0Hw3bT-cLcLDdqa5-3u-ihYQIc8s0cwwd_lvwa2VS60FyF2nF4wbaZ3_xW3Ji70FT8W4DlUashLJEV3W25H70LFKA5WBpO7xzVfnWulPqAZ3x_VOQ==

- How Heterobifunctional PEG Linkers Improve Targeted Delivery. (2025, July 1). PurePEG. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBgbVti8kIjgOxl2utF7qLmqGUobBeOyO-UJhhwGazn3Vv7t8vC-k-f6iw3wa_fQhcL9-YjAlgXmUGBLwzd8-3ZelA9u7n1BrNWrDYmsnmb0GDKfCcCwl3Hfsi7aVrJiPNKbpSgMufHXpSh9usSE9a4OTA7GKJ_nL4IFtMpGCpT2Dn4ZkvCFDHV_5rTw==

- Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (n.d.). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3Ki8WJUfe93uCTp64KWZnKkNlZUfHALHmKFd9xpC0qImEck0R8Ya3ISdqrNT6refEwCRo_JRviqo2rKi73f5kzG76WBU3Ko6HuQ7W95IwDOGemfhTffCeXV5yUaum2MvaZyKoULUEpJqocvSba2BC4iilHnWbyoa86XVgbrC4gUCHb2xoO-7Hd9EVsXeLiBHiJF9U9pQxty8Ko7FvFvayg98Kx8-Bdwrvi0Kyr595XCeV2wyEGhNnu-UfFNmW-w7H9oPb6bQJa-Kt5nfOLFkd4SilbAy82ho--gGelPYoZ8SrqkMPYbRaqIh0-hKonPgIUSz2E5KJseU=

- Azido-PEG3-Maleimide (BP-22468). (2022, January 18). BroadPharm. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKAZ9ymNwczi-ou4R5HjBosXSSOaj1sx1Zb10eVginRqCMfqLlcQEgF1HP973EJH6it48vGGQRkGGgaxQroq0J-FdDkRR8hCe8t126MDhB-XVd6vr8VVCsoN_oCX-b0DXFDWgh5I1x3K4=

- Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (2000, January 15). PubMed. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOEbTJ5PWH7fsytVmv-dN5H5CA9VE_FlpdBJmjGmp7TYygwRsFvmIxyWaMRjsaZGtC1q2GfiUMVXRSaZC6DGbqG59wZ_m5Zj_CnHAu-xeb2qIjXbcA9nm6V7RpL-MoI5e0guba

- Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. (2025, December 30). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUGPb1P1H4ftDIpwQzYj6yzjhfhcFYzkXBZ2ffA4zo7cHEJkU5ftjfEr72slGC5MzL9buEjKzCAGpbLPCZS9LwvoX1Stl8e5kEsMxfVZcfCKOucvaxaFVi1-jb24z6fCAdm40Ueoog55VOGmftXZSX8YdzuiWpmFUiviyVP-hfTtSfbfrSr-nRqgA8bEAtfP7Rh-w7VU79sM3HnKqwaBUNuB5m7bmRM70p_3_7kWtaLbth11acc-7vgez0GfALwulrYDlWEnmvweq_rqP2

- Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery. (n.d.). PMC. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhVVcpw2jomk3_3d_IdyIyvhfLAJIC62VeQHOo8zUOpwQpSwjp7qlX0B2N_hcUU4A_HWFxpSPSC6WBDvfaPiqL9Puhas6QdO7OpoKGrsqY8MS5hk9nsla_YeahgsSAzXWrwCFa1fdI1bL2H7k=

- Protocol for maleimide-PEG coupling to a protein containing a single cysteine residue? (2020, July 29). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.

- Several Ways of Thiol Coupling in ADCs. (2024, February 27). BOC Sciences. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUiNCcZBh2BYcxvmn0dmEvhfpQIzEWrcQyZ90c-B1h0EpQFa1G_xLX13ovPlTmjN1OVaJNUq3PdqIWsyP1qyg-m3Ji9vQ_fy6M3Z07KnGN5QvPatdUc8f3e8NpvZXxD6azOa6P0pmP9T4Et0f5si8YRCArFWH8XmCMp9NO92A=

- The Thiol-Maleimide Reaction: A Guide. (2022, February 9). Bachem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcSajL69xJugOmqKq4jD-kEdnCnjwOG3TKKPiIdCxUuF2nC6epKguMOdcqnWuwvwNle3aCJP88VxvMGrfbLGyeOcHOEmA7ZHFvga0CaVd8Gly_YQzE2UtjcVeMPA1-AHMIgMxfuVGUfi5vme7qhGP5u25WgwZuY09XwNPMaFLKRWIy2cUPVaqI3Mg=

- Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure. (2023, October 15). PubMed. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgug6WdURHbBhiEmVWJx6PtaWrr_ks-yasV4Le46UGd5eHi1TZoVcL179lktM_h6yzdNjIJ1lAWgiSOQTCaSt0TJiSRKgXMTSAB4wITjAOYkSQMStjp-izRvhRU-ULNcR0L4nV

- Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in Maleimide–Thiol Reactions. (2026, January 8). Oreate AI Blog. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH81x16ENsnuQGHHHopVTkKwYMveYTLObmQ0PzBNLrdXpa5RykT2e8w7rG9QJ9CDb46rhGDEuS0mV5PlxfkJI0o9nmGakCfu0YiBt0gZjrT87Gz4X1Z6pzyT5TEjJIffqA5xskWZMChuFIL0J0LsPGN9oe-HVr1BPmpdIPVp93oL4vmq4oKICV0MUm4mEPwoS3pvAUoo10TZF_Fz0apXDBBHGR3SZHdhfZEzDBzbAf9U1rZQD3InqWEVVkkmbctLFNRtZnrSg7jlEa9g3Hr3xiJuRwVwPj4uFRWlHLGw==

- Top 5 Applications of PEGylated Linkers in Bioconjugation. (2025, July 1). PurePEG. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3sIg3urSeb96WMjZpF3bdJnwS7J2wmK1NDYujLIXn-pECIcM47Sfsq34K28rDBj1f61w58qkdcol3buWyDfHTdRViy86Q_pNwisubju-SWAOb0hmt1mibomHPBv7EP9ZXBoFAPL8IfxJEDM01AcWUQOUkGkRnrLC1ETf2kO-xRtOBSg==

- Protocol: Maleimide Labeling of Protein Thiols. (2020, August 11). Biotium. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW1toJAgYI1f6B0L9PqP1EX9ekAIdc6QBnSpUHiJnbSNyKk-Vw4t-5uADKOqiteUGxwp3wmZw53HUG8WrH_DDedSBrWSmlizdC453Tp41uPLKrJjo1aChNlSa3k2xFL8uKKVMckeOGukPE_t5llrLtnRZRK_9SWWkbFmzD-UT4c5yp5AvwJ1gG6K9RTdq2asn5

- PEG Linkers: Structure, Applications & Contributions. (2023, November 8). Creative PEGWorks. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCc84m9YaUSFhJJ6SKRYHfOeggiaoIeNs1B7OSCVgtf_s2FC955OJ4rG2gtgMlrjhqjVdEVJ6KcYcvG1Af9YWEgYbF0N4zhUyyus4uLsiQ4cArKyfn4NKuLd1nVKkcwjBo86bvc9PdvPfbJULHKAcG_Q==

- Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. (n.d.). PMC. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5VcErWPkD3FOMD0fvxztBWJxl2n-_Mkn_VKOeHgzla-JIwg1jpXpK2dq4KFnniz3Ar_vPncJSD1txz5XCZCSCy1XLUXunPqD2SVxEaxSkLGyaNlfTt0bOJafX0ONFCXkXGBnf7rGB2uzCxJo=

- Technical Support Center: Maleimide Conjugation to Cysteine Peptides. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyAeOMTNP_7vn8S85YnqAYpxH9TW0HdLag8y5B0zuOAASTMI37iTcRNiW_e9tNGdRkiuYcB2Qx7Xrz2w7AXX4_MkrtXscSSdpUvvW1qpWHgWcGXvh9wAfS9LCvmxiQtYgVy17fVTO360Xh_x3WhH0fFrB0RPbf6-e6RpiDY1QGXJY26wy3s3ssuV2TVCUSiGeBVZiexnS9FJB9y7i9SQaY

- Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting. (2025, October 17). ResearchGate. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxi8ANzQvjR8CeObQ2ffYySmHSuRbKyaNMKEpL06w6t0tiq4c8cXee2DoKMvB-VXKdYXCNyrpIckW-9hFeGPg8KmjpBVo3xTkgrrfBVmLXAONaXKb6aP1ko3wBQ7gDPUKjtv9LI_YxsK1eTez8V80pl9PI_LzEZxTDcHwHEG3tHSyBZw-pNYujkLoLOIfErK84u5TVgYx2WC6H_dC28t_njy8K0fK2PYFRVjjYxAlpqiMmlv_6IsE=

- Maleimide Labeling of Proteins and Other Thiolated Biomolecules. (n.d.). Lumiprobe. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcjC7PptlPPFDzlw9FAI4lEogPtP1MZFwtGESoeBFGxEkkTR83lRjsG-ACwDbtBAfcXXoj5ueEKH_nTLl-0tfstb_8lMDjuCa2aqRD-RFYLYxjOXGBqUdWAjvtwLqMF2F5lAdyP6m7UyCRxXHbbXuijuQmfkYqr2kV

- Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release. (2025, December 4). SigutLabs. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzf_FXDKoffEesN4vxHf_hK2O-5jGjei6jorbQP_qObhfgdOWoO4fZzzEMKlrlSkO2FvSF6x8eVYrViMMWyKbkAQKa_KAnKgxqCtkrXjhKLa1RbHViHuYBou4oHdfos6-qb4gRko5z9zjkJEv0sZ34TvUo

- Maleimide Reaction Chemistry. (n.d.). Vector Labs. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiYJjw5VaI-rcigFhZh5aImQrTlJ1qYvj2KL478XSdm_ZRLOE9eYTcwkdd_6uMgeJ50vuTpb3CEKQYMM85Nz20vQrqrMRvpDFiahnTn2TD58GfPAGTLsrDY_uXLYt4iGJ7BdZ1pndiizv-Tj5EqpE=

- Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023, August 30). MDPI. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIhI9azffONqtpY_Mys72-AkM9HBfKViHHAfppy-lOedPqOKq9l40BGJYt7raztk3Gezb2Zd1ZKhOHfZpPv3FQHyGeGczwL0mfWw9MdS8qhN8uRfDRqhH8fDdb123M0ys=

- Application Notes and Protocols for Protein Labeling using Azido-PEG2-C6-Cl via Click Chemistry. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkJatAlLqEmepfL5PEeihUP0n6I7Eg0AwpQb3yOaBbxGPADuwI5bFpDT7qKwwZ-JTIapAFvGDQE9xqf04eGNg6M-7mh1v7KmHtcoe5-Owe9qG0s-MPvUnj_yY-Y-IGv1gEtw4mSpGe4O6K-S-g6SxLEASmJLUq-Qt0Mi0Mg70Iq0JsiB44yvE9xy9ay95dUTGz9ru-HHHIyI0n1nmkzTeZa7AlRTp_Ax_cUHg2Yor7pDknFJOBPd3XGfeb6-w=

- Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide. (2024, September 24). Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.

- Sulfhydryl-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0G6WJ5F3uB8_jIIr_9frgzBVv9EUeJ6kBVf_aqAEY8AwHegHRjI_6xpZ3TJmiKKjjtpB1cLJic66N-HFYz7lNx6tkGMuoVvIcphQm8unsq8jxxbn-YhdiNDpXO5cMgqJlXgfTaA7fgelm_Od4BlMEcNiPrE4_EZQr8DID9yxH6GbfGdG43nQ0zSyckpzNT3eG2AzeA6mCp0PRBFYA57F0dKdMOFS2mUWRPvtM7Q4dtpOKnKe6wCWq2-VbOSGh27_R6W-JhGUMn_VrKynQW_DBLhfljOUXrGYY4eeSnIWDPREpw1VA6eT_7hTXWWJcgLlOJzzVEKru5lX_5tO5OI8jr7d3Yw5rlA==

- Application Notes and Protocols for Protein Labeling with Azido-PEG10-CH2CO2-NHS. (n.d.). Benchchem. Retrieved March 7, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxyArpfRicw8DCd6ABZnCiu2l1IDeU_y69Qj52S4jCeI4bDyaB2IT-jiXytaOxxTWjvB6VCYyWgDY5UfLACyzf21TKxHs-AAbn3U03TkgXsYpjAdruGrTq6wCHdyMNYZ8zQp-_niJI2Ynl9wHgM6u4we_EaGB7f6K94OwoD7UpXDHEVivsJrtQQvAukG3rW3Mjh_989DXPEdUsIpjfIpbGvEYm6jnHCB4BlkYeTg==

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 4. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. purepeg.com [purepeg.com]

- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creativepegworks.com [creativepegworks.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 12. bachem.com [bachem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Harnessing Mechanical Force: The Stability of Succinamic Acid Thioether in MaleimideâThiol Reactions - Oreate AI Blog [oreateai.com]

- 21. vectorlabs.com [vectorlabs.com]

- 22. researchgate.net [researchgate.net]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. biotium.com [biotium.com]

- 25. broadpharm.com [broadpharm.com]

Optimizing Bromoacetamido-PEG4-azide: Solubility, Stability, and Bioconjugation Protocols

Topic: Solubility of Bromoacetamido-PEG4-azide in DMSO vs water Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bromoacetamido-PEG4-azide is a high-value heterobifunctional linker used critically in PROTAC® development, antibody-drug conjugates (ADCs), and chemoproteomics. It bridges the gap between thiol-containing biomolecules (via bromoacetamide) and alkyne-tagged ligands (via click chemistry).[1]

While the PEG4 spacer confers aqueous solubility, the bromoacetamide "warhead" introduces a specific solubility-stability paradox. DMSO is the obligate solvent for storage and stock preparation , whereas water (buffer) is the medium for reaction. This guide delineates the physicochemical boundaries of this compound, providing a validated workflow to maximize conjugation efficiency while mitigating hydrolytic degradation.

Part 1: Chemical Profile and Physicochemical Properties

To master the solubility of Bromoacetamido-PEG4-azide, one must understand its tripartite structure. It is an amphiphilic molecule, meaning its solubility behavior is non-binary.

Structural Breakdown

-

The Warhead (Hydrophobic): The

-bromoacetamide group is an electrophile designed for -

The Spacer (Hydrophilic): The tetraethylene glycol (PEG4) chain provides essential water solubility, flexibility, and reduces aggregation of the final conjugate.

-

The Handle (Neutral): The terminal azide (

) is relatively inert and lipophilic until "clicked."

Solubility Data Matrix

| Solvent | Solubility Limit | Stability Profile | Application |

| Anhydrous DMSO | High (> 50 mg/mL) | High. Stable at -20°C for months. | Stock Solution (Required) |

| Pure Water | Moderate (~2-5 mg/mL)* | Low. Prone to hydrolysis over time. | Not Recommended for Storage |

| Aqueous Buffer (pH 7.5) | Moderate | Transient. Hydrolysis half-life decreases as pH increases. | Reaction Medium Only |

*Note: While theoretically soluble in water due to the PEG chain, direct dissolution of the solid into water is kinetically slow and can lead to micro-aggregates. Always solvate in DMSO first.

Part 2: The Solubility-Stability Paradox

The critical challenge with Bromoacetamido-PEG4-azide is not getting it into solution, but keeping it reactive once it is there.

The DMSO Necessity

DMSO (Dimethyl sulfoxide) is the industry standard for this compound for two reasons:

-

Thermodynamic Solvation: It disrupts the crystal lattice of the solid linker instantly, ensuring a monodisperse solution.

-

Hydrolytic Protection: The bromoacetamide group reacts with water to form a non-reactive hydroxyacetamide species (

). This reaction is accelerated by hydroxide ions (

The Aqueous Dilemma

When you dilute the DMSO stock into an aqueous buffer, a "kinetic race" begins.

-

Reaction A (Desired): The bromoacetamide alkylates the target thiol (Cysteine).[2]

-

Reaction B (Undesired): Water/Hydroxide displaces the bromine (Hydrolysis).

The Trade-off: Bromoacetamide requires a slightly basic pH (7.5–8.[2]5) to activate the cysteine thiol (

Part 3: Strategic Protocol (The "DMSO-First" Workflow)

This protocol is designed to ensure >95% active linker availability at the moment of conjugation.

Phase 1: Stock Preparation (The Golden Rule)

Never weigh solid linker directly into an aqueous buffer.

-

Calculate: Determine the mass required for a 50 mM or 100 mM stock.

-

Solvate: Add high-quality, anhydrous DMSO (Grade:

99.9%) to the vial. -

Mix: Vortex for 30 seconds. The solution should be perfectly clear and colorless.

-

Storage: Aliquot immediately into small volumes (e.g., 10–50

L) to avoid freeze-thaw cycles. Store at -20°C or -80°C under desiccant.

Phase 2: The Conjugation Workflow

This workflow minimizes the time the linker spends in the "danger zone" (aqueous buffer without target).

Caption: Workflow demonstrating the critical timing of mixing DMSO stock with buffer to favor alkylation over hydrolysis.

Detailed Steps:

-

Buffer Prep: Prepare a buffer at pH 8.0–8.5 .

-

Recommended: 50-100 mM Tris or HEPES.

-

Note: Avoid primary amines (like Tris) if you are working at pH > 9.0, but at pH 8.0, the reaction with cysteine is significantly faster than with amines. HEPES is a safer alternative if amine-reactivity is a concern.

-

Additives: Include 1-5 mM EDTA to chelate metals that might oxidize thiols.

-

-

Protein Prep: Ensure your protein/peptide thiols are reduced (use TCEP or DTT, then desalt if using DTT; TCEP is compatible with bromoacetamide in many cases but desalting is safer).

-

Initiation:

-

Incubation: Incubate at Room Temperature (25°C) for 1–2 hours or 4°C overnight. Protect from light (bromoacetamides are light-sensitive).

-

Quenching: Add excess thiol (e.g., 10 mM DTT or Cysteine) to quench unreacted linker.

Part 4: Technical Nuance – Bromoacetamide vs. Maleimide[2][6]

Why use Bromoacetamide if it requires higher pH and has hydrolysis risks?

| Feature | Maleimide | Bromoacetamide |

| Linkage Type | Thiosuccinimide (Ring) | Thioether (Linear) |

| Reversibility | Reversible (Retro-Michael addition) | Irreversible (Permanent bond) |

| Stability | Conjugate can lose payload in plasma. | Extremely Stable in plasma/vivo. |

| Reaction pH | 6.5 – 7.5 | 7.5 – 8.5 |

| Selectivity | High for Cys | High for Cys (at pH < 9) |

Expert Insight: Use Bromoacetamido-PEG4-azide when long-term stability of the conjugate is paramount (e.g., in vivo studies). The extra effort in pH control during synthesis pays off with a conjugate that does not fall apart in the bloodstream.

Part 5: Troubleshooting

Problem: Precipitation upon adding DMSO stock to buffer.

-

Cause: The concentration is too high, or the buffer has high salt/low temperature ("salting out").

-

Solution: Dilute the DMSO stock with an intermediate co-solvent (e.g., 50% DMSO/Water) immediately before adding to the bulk protein, or add the stock dropwise while vortexing. Ensure the final concentration of the linker is below 5 mM in the aqueous phase.

Problem: Low Conjugation Efficiency.

-

Cause A: pH too low. Bromoacetamide needs thiolate (

), not thiol ( -

Solution: Verify pH is

7.5.[2][3] -

Cause B: Hydrolysis of stock.

-

Solution: Check if the DMSO stock was left open or stored at RT. Prepare fresh stock.

References

-

BroadPharm. Bromoacetamido-PEG4-azide Product Guide & Physicochemical Properties. BroadPharm Catalog.[6] Link

-

Vector Laboratories. Thiol-Reactive Linker Chemistries: Maleimide vs. Bromoacetamide.[1] Technical Resource Guide. Link

-

BenchChem. Troubleshooting Poor Solubility of Bromoacetamido-PEG4-Acid Conjugates. Technical Support Knowledge Base.[5] Link

- Alley, S. C., et al. (2008).Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates. Bioconjugate Chemistry, 19(3), 759-765. (Demonstrates superior stability of bromoacetamide thioethers over maleimides in vivo).

-

MedChemExpress. Bromo-PEG4-azide Protocol and Solubility Data. MCE Product Protocols. Link

Sources

Bromoacetamido-PEG4-azide: Technical Deep Dive & Application Guide

[1]

Executive Summary

Bromoacetamido-PEG4-azide is a heterobifunctional crosslinker designed for high-fidelity bioconjugation.[1] Unlike maleimide-based linkers, which form thiosuccinimide adducts susceptible to retro-Michael exchange in plasma, the bromoacetamide moiety forms an irreversible thioether bond with cysteine residues.[1] This characteristic makes it the reagent of choice for developing stable Antibody-Drug Conjugates (ADCs) and PROTACs where linker stability is non-negotiable.[1]

This guide details the physicochemical identity, reaction mechanics, and validated protocols for deploying this linker in drug discovery workflows.

Part 1: Chemical Identity & Nomenclature[1][2]

The nomenclature for PEG reagents can be ambiguous due to varying definitions of "PEG4" (referring either to the number of oxygen atoms or the number of ethylene glycol repeat units). In high-precision synthesis, the structure defined by the formula C₁₂H₂₃BrN₄O₅ is the standard.[1]

Physiochemical Profile[1]

| Property | Specification |

| Common Name | Bromoacetamido-PEG4-azide |

| Systematic IUPAC Name | N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-bromoacetamide |

| Alternative Synonyms | Azide-PEG4-Bromoacetamide; Br-PEG4-N3; 1-Bromo-2-oxo-6,9,12,15-tetraoxa-3-azaheptadecan-17-azide |

| Chemical Formula | C₁₂H₂₃BrN₄O₅ |

| Molecular Weight | 383.24 g/mol |

| CAS Number | 2055014-69-0 (Note: CAS varies by isomer/vendor; verify structure) |

| Solubility | DMSO, DMF, DCM, Water (due to PEG spacer) |

| Reactive Groups | Bromoacetamide (Thiol-reactive, |

Structural Visualization

The molecule consists of three functional domains:

-

Bromoacetyl Head: The electrophilic site for cysteine attack.

-

PEG4 Spacer: Provides water solubility and prevents steric hindrance.

-

Azide Tail: The "handle" for bioorthogonal ligation.

Figure 1: Functional domain map of Bromoacetamido-PEG4-azide detailing reactivity profiles.[1]

Part 2: Structural Mechanics & Reactivity[1]

Why Bromoacetamide? (The Stability Argument)

In drug development, particularly for ADCs, the stability of the linker-payload connection is critical.[2]

-

Maleimide Limitations: The standard maleimide-thiol reaction creates a thiosuccinimide ring.[1] In physiological conditions (pH 7.4, 37°C), this ring can undergo a retro-Michael reaction , releasing the payload or transferring it to serum albumin. This "linker instability" leads to off-target toxicity.[1][2]

-

Bromoacetamide Superiority: The bromoacetamide group reacts via an irreversible nucleophilic substitution (

). Once the thioether bond is formed, it is chemically inert in plasma.

Trade-off: Bromoacetamide is less reactive than maleimide.[1] It requires a slightly higher pH (7.5–8.5) to deprotonate the cysteine thiol to the more nucleophilic thiolate anion (

The PEG4 Advantage

The tetraethylene glycol (PEG4) spacer is the "Goldilocks" length (~14 atoms). It is:

-

Long enough to prevent the protein surface from sterically blocking the azide click reaction.

-

Short enough to avoid the "floppy" entropic penalties associated with long PEG chains in PROTAC ternary complex formation.

Part 3: Experimental Workflows

Protocol A: Cysteine Bioconjugation (Thiol-Alkylation)

Objective: Attach the linker to a protein/peptide cysteine residue.[1]

Prerequisites:

-

Protein must have a free cysteine. If oxidized (disulfide), reduce with TCEP first.

-

Warning: Avoid DTT if possible, or remove it completely via desalting before adding the linker, as DTT will react with the bromoacetamide. TCEP is compatible in low concentrations but removal is safer.

Step-by-Step:

-

Buffer Preparation: Prepare a conjugation buffer: 50 mM Sodium Borate or HEPES, pH 8.0–8.5, containing 5–10 mM EDTA (to prevent metal-catalyzed oxidation).

-

Scientist's Note: pH 8.0 is critical. At pH 7.0, the reaction is too slow.

-

-

Solubilization: Dissolve Bromoacetamido-PEG4-azide in dry DMSO or DMA to a 50–100 mM stock.

-

Reaction:

-

Add protein to buffer (1–5 mg/mL).[3]

-

Add Linker stock to protein solution. Target a 10–20 fold molar excess of linker over protein.

-

Final organic solvent concentration should be <10% (v/v).

-

-

Incubation: Incubate at Room Temperature (RT) for 2–4 hours or 4°C overnight. Protect from light (bromide bonds are photosensitive).

-

Quenching: Add excess Cysteine or Mercaptoethanol to quench unreacted bromide.

-

Purification: Remove excess linker via Zeba spin columns or dialysis.

Protocol B: Click Chemistry (CuAAC or SPAAC)

Objective: Conjugate the Azide-labeled protein to an Alkyne-functionalized payload (e.g., PROTAC ligand).[1]

Option 1: Copper-Free (SPAAC) [1]

-

Reagent: DBCO-functionalized ligand.[1]

-

Method: Mix Azide-protein with 2–5 eq of DBCO-ligand. React 1–2 hours at RT.

-

Pros: No catalyst toxicity.

Option 2: Copper-Catalyzed (CuAAC) [1]

Part 4: Applications in Drug Discovery (PROTACs)

The primary utility of Bromoacetamido-PEG4-azide is in the modular assembly of Proteolysis Targeting Chimeras (PROTACs) .[1]

Workflow Logic:

-

E3 Ligase Recruitment: Covalent modification of an E3 ligase (e.g., Cereblon or VHL) using the bromoacetamide end.

-

Library Screening: The azide "handle" allows for the rapid clicking of a library of Target Protein ligands to find the optimal degrader.

Figure 2: Modular assembly of PROTACs using Bromoacetamido-PEG4-azide as a central hub.

Part 5: Troubleshooting & Stability

| Issue | Probable Cause | Corrective Action |

| Low Conjugation Yield (Step 1) | pH too low (< 7.[1]5) | Adjust buffer to pH 8.0–8.5. Bromoacetamide is less reactive than maleimide. |

| Precipitation | Linker hydrophobicity | Ensure DMSO concentration is 5–10%. The PEG4 chain usually aids solubility, but high concentrations can aggregate. |

| Oxidation of Protein | Disulfides formed | Pre-treat with TCEP. Do NOT use DTT unless removed, as DTT contains thiols that scavenge the linker. |

| No Click Reaction | Copper oxidation | In CuAAC, ensure Sodium Ascorbate is fresh. Oxygen kills the Cu(I) species. Degas buffers. |

References

The Bromoacetamide Warhead: Stability, Reactivity, and Application in Physiological Environments

Topic: Stability of Bromoacetamide Group in Physiological pH Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bromoacetamide (

At physiological pH (7.4), the bromoacetamide group faces two distinct stability challenges:

-

Chemical Hydrolysis: A slow background reaction with water/hydroxide, generally negligible over short assay windows (hours) but significant over days.

-

Metabolic Instability (Thiolysis): A rapid, biologically dominant reaction with endogenous thiols (e.g., Glutathione, HSA), which drives systemic clearance and potential toxicity.

This guide provides a mechanistic breakdown of these stability profiles, quantitative comparisons with other warheads, and validated protocols for assessing their behavior in drug discovery workflows.

Part 1: Mechanistic Underpinning

The Electrophilic Engine ( )

Unlike acrylamides, which react via Michael addition, bromoacetamides react through a bimolecular nucleophilic substitution (

-

Leaving Group Hierarchy: The stability-reactivity relationship is dictated by the carbon-halogen bond strength and the stability of the leaving halide ion.

-

Iodoacetamide (IAM): Highest reactivity, lowest chemical stability.

-

Bromoacetamide (BAM): High reactivity, moderate stability.

-

Chloroacetamide (CAM): Low intrinsic reactivity, high stability.

-

Reaction Pathways at pH 7.4

In a physiological buffer, the bromoacetamide faces a competition between the abundant but weak nucleophile (Water/

Figure 1: Competitive reaction pathways for bromoacetamide at physiological pH. Thiolysis is kinetically dominant, while hydrolysis represents a background degradation pathway.

Part 2: Stability Profiling & Quantitative Data

Hydrolytic Stability (Buffer Stability)

Contrary to common assumptions, bromoacetamides are relatively stable to hydrolysis at pH 7.4 compared to their reaction with proteins.

-

Half-life (

): typically > 24 hours in PBS at 37°C. -

Implication: Solutions can be prepared and used within a standard workday (8–12 hours) without significant loss of titer, provided they are free of thiols.

Metabolic Stability (Glutathione Reactivity)

This is the critical failure mode for bromoacetamides as systemic drugs. The intracellular concentration of Glutathione (GSH) is 1–10 mM. Bromoacetamides react rapidly with GSH, leading to:

-

Rapid Clearance: The drug is scavenged before reaching the target.

-

Toxicity: Depletion of cellular GSH pools.

Comparative Reactivity Data

The following table synthesizes intrinsic reactivity (

| Warhead Class | Mechanism | Intrinsic Reactivity ( | Hydrolysis | GSH | Primary Application |

| Iodoacetamide | High ( | Hours | < 5 min | Proteomics (Complete alkylation) | |

| Bromoacetamide | High (Comparable to IAM) | 12 - 48 Hours | < 15 min | Probes / Fragment Screening | |

| Chloroacetamide | Low ( | Weeks | Hours | FBDD / Tunable Inhibitors | |

| Acrylamide | Michael | Very Low (Requires orientation) | Stable (Indefinite) | Hours to Days | Systemic Drugs (e.g., Ibrutinib) |

Critical Insight: While acrylamides rely on binding-first geometry to react (high

, low), bromoacetamides rely on intrinsic reactivity (high ). This makes them excellent for probing "hard-to-hit" cysteines but poor candidates for oral drugs due to lack of selectivity against GSH.

Part 3: Experimental Protocols

Protocol A: Determination of Intrinsic Reactivity ( )

This protocol measures the second-order rate constant of the warhead with Glutathione. This is the gold standard for assessing "physiological stability."

Materials:

-

Phosphate Buffered Saline (PBS), pH 7.4.[1]

-

L-Glutathione (reduced).

-

LC-MS/MS or UV-Vis spectrophotometer.

Workflow:

-

Preparation: Prepare 10 mM stock of Test Compound in DMSO. Prepare fresh 20 mM GSH in PBS.

-

Reaction Initiation: Dilute Test Compound to 50 µM in PBS. Add GSH to a final concentration of 5 mM (pseudo-first-order conditions:

). -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot at

minutes. -

Quenching: Quench aliquots immediately with 1% Formic Acid (stops

reaction). -

Analysis: Quantify remaining parent compound via LC-MS.

Calculation:

Plot

Protocol B: Plasma Stability Assessment

Distinguishes between warhead degradation and adduct stability.

Figure 2: Workflow for assessing plasma stability. Bromoacetamides typically follow the "Unstable" path for the parent compound, but the resulting protein adducts are highly stable.

Part 4: Strategic Application in Drug Discovery

When to use Bromoacetamide?

Despite stability issues, the bromoacetamide group is indispensable in specific contexts:

-

Covalent Probes: When designing Activity-Based Probes (ABPs), you often need to label a cysteine that is not perfectly oriented for a Michael acceptor.[5] The higher intrinsic reactivity of the bromoacetamide ensures labeling occurs upon binding.

-

Fragment Screening: In "Tethering" or covalent fragment screening, bromoacetamides are used to enforce reactivity to identify weak binders.

-

ADC Linkers: Interestingly, while the warhead is unstable, the product (the thioether bond formed after reacting with an antibody cysteine) is more stable than the succinimide ring formed by maleimides. Maleimides can undergo retro-Michael exchange in plasma; Bromoacetamide adducts cannot.

The "Goldilocks" Tuning

If a bromoacetamide is too unstable for your application, but an acrylamide is too unreactive, consider:

- -Fluoro-acetamide: Adds steric bulk and electronic modulation.

- -Chloro-acetamide: Significantly more stable, often used as a "tamed" version of the bromo-variant.

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

-

Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry, 57(23), 10072–10079. Link

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). "Drug Discovery for Targeted Covalent Inhibitors: Chemical and Biological Principles." Expert Opinion on Drug Discovery, 7(7), 561-581. Link

Sources

Technical Guide: Applications of Bromoacetamido-PEG4-azide in PROTAC Synthesis

Executive Summary

Bromoacetamido-PEG4-azide is a high-utility heterobifunctional linker designed for the modular synthesis of Proteolysis Targeting Chimeras (PROTACs). Its architecture combines a cysteine-reactive electrophile (bromoacetamide ) with a bioorthogonal handle (azide ) via a hydrophilic spacer (PEG4 ).

This guide details the strategic application of this molecule in converting reversible ligands into covalent binders and facilitating high-throughput "Direct-to-Biology" library synthesis. Unlike standard alkyl halides, the bromoacetamido moiety offers a critical balance between reactivity and specificity, minimizing off-target alkylation while ensuring robust covalent attachment to solvent-exposed cysteines.

Part 1: Chemical Architecture & Mechanistic Rationale

Understanding the functional distinctness of each component is required for successful experimental design.

| Component | Chemical Structure | Functionality & Rationale |

| Warhead | Electrophile: Reacts with the thiolate anion of Cysteine ( | |

| Linker | PEG4 (16-atom) | Spacer: Provides ~16-20 Å distance. Advantage: "Goldilocks" length for many E3-POI pairs; PEG chain enhances water solubility, crucial for preventing aggregation of hydrophobic PROTACs. |

| Handle | Azide ( | Bioorthogonal: Inert to biological nucleophiles. Advantage: Enables "Click Chemistry" (CuAAC or SPAAC) for modular conjugation with alkyne-tagged ligands.[2] |

Mechanism of Action: The Covalent Ternary Complex

Unlike traditional PROTACs that rely on reversible equilibrium, PROTACs synthesized with this linker often employ a covalent-reversible or covalent-irreversible mechanism. The bromoacetamide anchors the molecule to a specific cysteine on the E3 ligase (e.g., DCAF1) or the Target Protein, while the PEG-azide arm recruits the partner protein.

Caption: Stepwise assembly of a covalent PROTAC. The electrophilic trap secures the anchor before the modular click reaction completes the chimera.

Part 2: Strategic Applications in PROTAC Design

Developing Covalent E3 Ligase Recruiters

Many E3 ligases lack potent reversible ligands. Bromoacetamido-PEG4-azide is used to screen for "covalent recruiters" by targeting surface-accessible cysteines near potential binding pockets.

-

Workflow: An initial library of small molecules is screened. Hits are derivatized with Bromoacetamido-PEG4-azide.[3]

-

Outcome: The bromoacetamide locks the ligand into the E3 binding pocket, while the azide remains solvent-exposed, ready to be "clicked" to a POI ligand (e.g., JQ1 for BRD4) to validate degradation capability.

Direct-to-Biology (D2B) Library Synthesis

The high yield of the azide-alkyne cycloaddition allows researchers to synthesize PROTAC libraries in 96- or 384-well plates and test them directly in cellular assays without intermediate purification.

-

Role of Linker: The PEG4 spacer ensures the resultant PROTAC has sufficient solubility for direct cell dosing.

Part 3: Experimental Protocols

Protocol A: Cysteine Alkylation (Ligand Functionalization)

Objective: Covalently attach the linker to a ligand containing a nucleophilic cysteine or thiol handle.

Reagents:

-

Ligand-SH (Thiol-containing precursor)

-

Bromoacetamido-PEG4-azide (1.2 equivalents)

-

Buffer: 50 mM Tris-HCl or Phosphate Buffer (pH 7.5–8.0)

-

Solvent: DMF or DMSO (if ligand is insoluble in water)

Step-by-Step:

-

Preparation: Dissolve the Ligand-SH in a minimal amount of DMF/DMSO. Dilute into the reaction buffer. Final concentration should be 1–10 mM.

-

Critical Note: Ensure pH is between 7.5 and 8.0. Below 7.0, reaction is too slow; above 8.5, amine alkylation (N-terminus/Lysine) becomes a risk.

-

-

Addition: Add Bromoacetamido-PEG4-azide (dissolved in DMSO) dropwise to the ligand solution.

-

Incubation: Stir at Room Temperature (RT) for 2–4 hours in the dark.

-

Quenching: Add DTT (10 mM final) to quench unreacted bromoacetamide if not purifying immediately.

-

Purification: Semi-prep HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol B: CuAAC Click Reaction (PROTAC Assembly)

Objective: Conjugate the Azide-functionalized precursor to an Alkyne-tagged partner.

Reagents:

-

Azide-Precursor (from Protocol A)

-

Alkyne-Partner (1.0–1.2 equivalents)

-

CuSO4 (0.1 eq), THPTA Ligand (0.5 eq), Sodium Ascorbate (1.0 eq)

Step-by-Step:

-

Mix: Combine Azide and Alkyne components in

-BuOH:Water (1:1) or DMSO:Water. -

Catalyst Prep: Pre-mix CuSO4 and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) in water before adding to the reaction. This protects the protein/ligand from Cu-induced oxidation.

-

Initiation: Add Sodium Ascorbate (freshly prepared) to reduce Cu(II) to catalytic Cu(I).

-

Reaction: Flush headspace with

(optional but recommended). Stir at RT for 1–2 hours.[5] -

Workup: For D2B assays, dilute directly into media. For purification, use scavenging resin (e.g., QuadraPure™ TU) to remove Copper before HPLC.

Part 4: Data Analysis & Optimization

Bromoacetamide vs. Iodoacetamide

Why choose Bromoacetamido-PEG4-azide over the iodo-analog?

| Feature | Bromoacetamide | Iodoacetamide | Impact on PROTAC |

| Reactivity | Moderate | High | Bromo allows for more controlled labeling. |

| Specificity | High (Cys >> Lys) | Moderate (Cys > Lys/His) | Bromo reduces heterogeneous isomers in library synthesis. |

| Stability | Stable in light | Light Sensitive | Bromo is easier to handle during multi-step synthesis. |

Visualization of Workflow: Direct-to-Biology

Caption: Direct-to-Biology (D2B) workflow utilizing Bromoacetamido-PEG4-azide for rapid PROTAC screening.

References

-

Journal of Medicinal Chemistry. (2026). Click. Screen. Degrade. A Miniaturized D2B Workflow for Rapid PROTAC Discovery. Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Synthesizing PROTACs via Bromoacetamido-PEG4-azide

[1]

Strategic Overview

The Bromoacetamido-PEG4-azide linker represents a high-utility heterobifunctional scaffold for Proteolysis Targeting Chimera (PROTAC) synthesis.[1] Its structural design addresses two critical challenges in degrader development: chemoselective conjugation and linker stability .[1]

Unlike maleimide-based linkers, which form reversible thiosuccinimide adducts susceptible to retro-Michael addition in plasma, the bromoacetamide moiety forms an irreversible, highly stable thioether bond with nucleophiles (specifically thiols).[1][2] Simultaneously, the distal azide group enables bioorthogonal "Click" chemistry (CuAAC or SPAAC), facilitating the rapid assembly of PROTAC libraries by coupling with alkyne-functionalized ligands.

Key Chemical Advantages

-

Irreversible Binding: Forms a stable thioether linkage (S-C bond) resistant to physiological hydrolysis.[1]

-

Modular Library Generation: The azide terminus allows for "mix-and-match" coupling with diverse alkyne-tagged warheads.[1]

-

Physicochemical Optimization: The PEG4 spacer improves aqueous solubility and provides the necessary flexibility for ternary complex formation (POI-PROTAC-E3).[1]

Retrosynthetic Logic & Workflow

The synthesis generally follows a convergent strategy .[1] The linker is first attached to the nucleophilic ligand (Ligand A, typically containing a thiol or amine) via alkylation. The resulting azide-functionalized intermediate is then coupled to the complementary alkyne-functionalized ligand (Ligand B) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]

Workflow Visualization

Figure 1: Convergent synthetic pathway for PROTAC assembly using Bromoacetamido-PEG4-azide.

Protocol Phase 1: Nucleophilic Substitution (Linker Installation)

This phase installs the linker onto Ligand A .[1] The bromoacetamide group is an electrophilic alkylating agent. While it reacts preferentially with thiols (cysteines) at pH 7.5–8.5, it can also alkylate amines under appropriate conditions.

Scenario A: Reaction with a Thiol-Ligand (S-Alkylation)

Best for: Ligands with a free cysteine or introduced thiol handle.[1]

Reagents:

-

Ligand A (Thiol-containing)[1]

-

Bromoacetamido-PEG4-azide (1.1 – 1.5 equivalents)[1]

-

Base:

or DIPEA (N,N-Diisopropylethylamine)[1] -

Solvent: Anhydrous DMF or DMSO (degassed)

Step-by-Step Protocol:

-

Preparation: Dissolve Ligand A (1.0 eq) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

or Ar). -

Activation: Add DIPEA (2.0 – 3.0 eq). Stir for 5 minutes to ensure deprotonation of the thiol.

-

Addition: Add Bromoacetamido-PEG4-azide (1.2 eq) dissolved in a minimal amount of DMF dropwise to the reaction mixture.

-

Reaction: Stir at Room Temperature (RT) for 1–4 hours.

-

Quenching: Once starting material is consumed, dilute with EtOAc or DCM.[1]

-

Work-up: Wash with water (x3) and brine (x1) to remove DMF and excess salts.[1] Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, DCM/MeOH gradient) to isolate the Azide-Intermediate .

Scenario B: Reaction with an Amine-Ligand (N-Alkylation)

Best for: Ligands like Pomalidomide/Thalidomide derivatives or VHL ligands with primary/secondary amines.[1]

Reagents:

-

Bromoacetamido-PEG4-azide (1.2 – 1.5 equivalents)[1]

-

Base:

(Cesium Carbonate) or DIPEA + NaI (catalytic) -

Solvent: Anhydrous DMF or MeCN[1]

Step-by-Step Protocol:

-

Preparation: Dissolve Ligand A (1.0 eq) in anhydrous DMF.

-

Base Addition: Add

(2.0 – 3.0 eq).-

Tip: Addition of catalytic NaI (0.1 eq) can accelerate the reaction via the Finkelstein reaction (converting alkyl bromide to more reactive alkyl iodide in situ).

-

-

Linker Addition: Add Bromoacetamido-PEG4-azide (1.2 eq).

-

Reaction: Heat to 40–60°C for 4–12 hours. Amines are less nucleophilic than thiolates toward bromoacetamide, often requiring heat.[1]

-

Work-up & Purification: Similar to Scenario A. Ensure complete removal of unreacted amine.

Protocol Phase 2: The Click Reaction (CuAAC)

This step couples the Azide-Intermediate (from Phase 1) with an Alkyne-Ligand (Ligand B) to form the final PROTAC via a 1,2,3-triazole linkage.[1]

Reagents:

-

Azide-Intermediate (1.0 eq)[1]

-

Alkyne-Ligand (1.0 – 1.2 eq)[1]

-

Catalyst:

(0.1 – 0.5 eq) -

Reductant: Sodium Ascorbate (0.5 – 1.0 eq)

-

Ligand (Optional but recommended): THPTA or TBTA (0.1 – 0.5 eq) to stabilize Cu(I) and prevent oxidation.[1]

-

Solvent:

(1:1) or

Step-by-Step Protocol:

-

Dissolution: Dissolve the Azide-Intermediate and Alkyne-Ligand in the solvent mixture (e.g., DMSO/Water 4:1 if solubility is an issue, otherwise tBuOH/Water 1:1).[1] Concentration: ~0.05 M.[1]

-

Catalyst Premix: In a separate vial, mix

and THPTA in water. Then add Sodium Ascorbate. The solution should turn colorless (reduction of Cu(II) to Cu(I)). -

Initiation: Add the catalyst premix to the reaction vessel containing the ligands.

-

Reaction: Stir at RT for 2–16 hours under inert atmosphere.

-

Note: If the reaction is sluggish, heat to 40°C.

-

-

Scavenging: Add a metal scavenger (e.g., QuadraPure™ TU or EDTA solution) to remove copper species before purification.[1]

-

Purification:

Quantitative Data & Specifications

| Parameter | Specification / Condition |

| Linker Name | Bromoacetamido-PEG4-azide |

| Molecular Weight | ~383.2 g/mol |

| Reactive Group A | Bromoacetamide (Electrophile, targets -SH > -NH2) |

| Reactive Group B | Azide (Bioorthogonal, targets Alkyne) |

| Spacer Length | PEG4 (~16–20 Å extended length) |

| Stability | Thioether bond (High); Triazole (High) |

| Storage | -20°C, under inert gas, protected from light |

Troubleshooting Guide

Issue: Low Yield in Alkylation Step

-

Cause: Hydrolysis of the bromoacetamide or oxidation of the thiol.

-

Solution: Ensure solvents are strictly anhydrous. Use degassed solvents to prevent disulfide formation of the thiol ligand. If using an amine, switch to a stronger base (

) or add NaI catalyst.

Issue: Incomplete Click Reaction

-

Cause: Oxidation of Cu(I) to inactive Cu(II).[1]

-

Solution: Increase Sodium Ascorbate loading. Use a stabilizing ligand like THPTA.[1] Degas all buffers/solvents thoroughly before mixing.[1]

Issue: Copper Contamination in Biological Assays

References

Sources

- 1. Azide PEG, Azide linker for Click Chemistry Reactions | AxisPharm [axispharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Bromoacetamido-PEG4-azide | CAS: 940005-81-2 | AxisPharm [axispharm.com]

- 5. Amine/Azide PEG reagent, Bromoacetamido-PEG4-azide, Purity 98% - CD BioGlyco [glycoclick.bioglyco.com]

- 6. Bromoacetamido-PEG4-azide | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Bromoacetamido-PEG4-acid - MedChem Express [bioscience.co.uk]

Application Note: Copper-Free Click Chemistry using Bromoacetamido-PEG4-azide and DBCO

Executive Summary & Mechanistic Rationale

In the landscape of modern bioconjugation, achieving highly stable, site-specific, and bioorthogonal linkages is paramount for the development of antibody-drug conjugates (ADCs), diagnostic probes, and targeted therapeutics. This application note details a robust, two-stage bioconjugation strategy utilizing Bromoacetamido-PEG4-azide as a heterobifunctional crosslinker, followed by a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using a Dibenzocyclooctyne (DBCO) derivative.

As an Application Scientist, it is critical to understand the causality behind choosing these specific moieties:

-

Irreversible Thioether Formation (Bromoacetamide vs. Maleimide): While maleimides are ubiquitous for thiol conjugation due to their rapid kinetics at neutral pH, the resulting thiosuccinimide ring is susceptible to retro-Michael addition in systemic circulation, leading to premature payload release (often transferring to serum albumin). Bromoacetamides, undergoing an SN2 nucleophilic substitution, form an irreversible thioether bond [1]. Though the reaction is slower and requires a slightly alkaline pH, the resulting conjugate exhibits superior in vivo stability [4].

-

Bioorthogonal SPAAC (DBCO): DBCO reacts exclusively with azides to form a stable triazole. The immense ring strain of the cyclooctyne drives the reaction to quantitative yield without the need for cytotoxic Copper(I) catalysts, preserving the structural integrity of sensitive biomolecules [2].

-

PEG4 Spacer: The discrete polyethylene glycol (PEG4) arm (~15 Å) imparts critical hydrophilicity, preventing the aggregation of hydrophobic payloads and minimizing steric hindrance during the subsequent click reaction [4].

Reaction Kinetics & Quantitative Parameters

To ensure a self-validating experimental design, researchers must strictly control pH and molar ratios. The reactivity of the cysteine’s thiol group is highly dependent on its deprotonation to the more nucleophilic thiolate anion (S⁻). Because the pKa of a typical cysteine thiol is ~8.3, the buffer pH must be carefully calibrated [3].

Table 1: Comparative Kinetics and Optimization Parameters

| Parameter | Phase 1: Thiol-Bromoacetamide Alkylation | Phase 2: DBCO-Azide SPAAC (Click) |

| Optimal pH | 7.5 – 8.5 (Target: 8.0) | 7.0 – 9.0 (Target: 7.4) |

| Reaction Mechanism | SN2 Nucleophilic Substitution | Strain-Promoted Cycloaddition |

| Reaction Time | 2 – 4 hours (RT) or Overnight (4°C) | 2 – 12 hours (RT) |

| Molar Excess | 10x – 20x (Linker to Protein) | 1.5x – 3x (DBCO to Azide) |

| Bond Stability | Highly Stable (Irreversible Thioether) | Highly Stable (Triazole) |

| Critical Inhibitors | Primary amines (at pH > 8.5), Light | Sodium Azide (NaN₃) |

Bioconjugation Workflows

Two-stage workflow: Thiol alkylation followed by copper-free SPAAC click chemistry.

Kinetic pathway of thiol deprotonation and SN2 alkylation by bromoacetamide.

Step-by-Step Experimental Protocols

Phase 1: Azide Functionalization via Thiol Alkylation

Objective: Covalently attach the PEG4-azide handle to a protein containing a free cysteine.

Materials & Preparation:

-

Target Protein: 1–5 mg/mL containing free thiols. (Note: If thiols are locked in disulfide bonds, pre-reduce with 10x molar excess TCEP for 30 mins, then remove TCEP via a desalting column).

-

Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0. (Causality: EDTA chelates trace heavy metals, preventing metal-catalyzed auto-oxidation of free thiols back into disulfides).

-

Linker Stock: 10 mM Bromoacetamido-PEG4-azide in anhydrous DMSO.

Procedure:

-

Buffer Exchange: Ensure the target protein is fully exchanged into the Reaction Buffer (pH 8.0).

-

Linker Addition: Add a 10- to 20-fold molar excess of Bromoacetamido-PEG4-azide to the protein solution. Ensure the final concentration of DMSO does not exceed 10% v/v to prevent protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C. Crucial: Protect the reaction from light, as bromoacetamides are mildly photosensitive and can degrade [3].

-

Quenching (Optional): Add a low-molecular-weight thiol (e.g., 50 mM L-cysteine) for 15 minutes to scavenge unreacted bromoacetamide.

-

Purification: Remove excess linker and quenching agents using a size-exclusion chromatography (SEC) column or dialysis cassette (MWCO appropriate for your protein). Elute into PBS, pH 7.4.

Phase 2: Copper-Free Click Chemistry (SPAAC)

Objective: Conjugate the azide-functionalized protein to a DBCO-tagged payload.

Materials & Preparation:

-

Azide-Protein: Purified from Phase 1, in PBS, pH 7.4.

-

DBCO-Payload: (e.g., DBCO-Fluorophore, DBCO-Oligo, or DBCO-Drug) dissolved in DMSO or aqueous buffer.

-

CRITICAL QC CHECK: Ensure absolutely NO Sodium Azide (NaN₃) is present in any buffers. NaN₃ is a common antimicrobial preservative but will act as a highly concentrated competitive nucleophile, rapidly depleting the DBCO reagent and halting your conjugation [2].

Procedure:

-

Reaction Setup: To the azide-functionalized protein, add 1.5 to 3 molar equivalents of the DBCO-payload. (Causality: A slight excess of DBCO drives the second-order SPAAC reaction to completion faster).

-

Incubation: Incubate the mixture at room temperature for 2 to 12 hours. The reaction can be tracked visually or spectrophotometrically if the DBCO payload is chromogenic (DBCO absorbs strongly at ~310 nm; as the cyclooctyne ring reacts, this peak diminishes) [2].

-

Final Purification: Remove unreacted DBCO-payload using SEC, ion-exchange chromatography, or dialysis.

-

Validation: Validate the final conjugate using SDS-PAGE (looking for a molecular weight shift) or LC-MS to confirm the exact degree of labeling (DoL).

Troubleshooting & Quality Control

-

Low Thiol Conjugation Yield: Verify the pH of the reaction buffer. If the pH drops below 7.5, the concentration of the reactive thiolate anion plummets, stalling the SN2 reaction. Confirm that the protein is fully reduced.

-